molecular formula C17H15N3O3S B6519422 2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896011-27-1

2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519422
CAS No.: 896011-27-1
M. Wt: 341.4 g/mol
InChI Key: BYXLBSRGUFRYLL-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Future Directions

By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-(pyridin-2-yl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,3-dimethoxybenzamide: Shares the benzamide core structure but lacks the pyridinyl and thiazolyl substituents.

    4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide: Similar structure but without the methoxy groups on the benzene ring.

    N-(pyridin-2-yl)benzamide: Lacks the thiazolyl group but retains the pyridinyl and benzamide moieties.

Uniqueness: 2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both methoxy groups and the pyridinyl-thiazolyl moiety. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,3-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-8-5-6-11(15(14)23-2)16(21)20-17-19-13(10-24-17)12-7-3-4-9-18-12/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXLBSRGUFRYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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